4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their unique chemical structure and significant biological activities, particularly as antibiotics. This compound features an oxazolidine-2,5-dione core with a 4-(methylsulfonyl)benzyl substituent, which imparts specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of amino alcohols with carbon dioxide or carbonates. For instance, the reaction of 4-(methylsulfonyl)benzylamine with ethyl chloroformate in the presence of a base can yield the desired oxazolidinone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring or the benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and pesticides.
Mechanism of Action
The mechanism of action of 4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets. In the context of its antibiotic properties, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex . This unique mechanism of action distinguishes it from other antibiotics and reduces the likelihood of cross-resistance.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant strains.
Sutezolid: An oxazolidinone under investigation for its potential to treat tuberculosis.
Uniqueness
4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its methylsulfonyl group enhances its solubility and reactivity, making it a versatile compound in various applications.
Properties
Molecular Formula |
C11H11NO5S |
---|---|
Molecular Weight |
269.28 g/mol |
IUPAC Name |
4-[(4-methylsulfonylphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO5S/c1-18(15,16)8-4-2-7(3-5-8)6-9-10(13)17-11(14)12-9/h2-5,9H,6H2,1H3,(H,12,14) |
InChI Key |
LQYCCJJARCQYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.